4-Fluoro-3-methyl-1-benzothiophene-2-carboxylic acid
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Overview
Description
4-Fluoro-3-methyl-1-benzothiophene-2-carboxylic acid is an organic compound with the molecular formula C10H7FO2S It belongs to the class of benzothiophenes, which are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-methyl-1-benzothiophene-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and 3-methylthiophene.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a Friedel-Crafts acylation reaction. This reaction is carried out by reacting 4-fluorobenzaldehyde with 3-methylthiophene in the presence of a Lewis acid catalyst such as aluminum chloride.
Cyclization: The intermediate compound undergoes cyclization to form the benzothiophene ring system. This step typically involves heating the intermediate in the presence of a dehydrating agent such as phosphorus oxychloride.
Carboxylation: The final step involves the introduction of the carboxylic acid group at the 2-position of the benzothiophene ring. This can be achieved through a carboxylation reaction using carbon dioxide and a suitable base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-methyl-1-benzothiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, aldehydes.
Substitution: Various substituted benzothiophenes.
Scientific Research Applications
4-Fluoro-3-methyl-1-benzothiophene-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is utilized in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-methyl-1-benzothiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity towards its target. The carboxylic acid group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-3-methyl-1-benzothiophene: Lacks the carboxylic acid group, which may affect its reactivity and applications.
3-Methyl-1-benzothiophene-2-carboxylic acid: Lacks the fluorine atom, which may influence its binding affinity and selectivity in biological applications.
4-Fluoro-1-benzothiophene-2-carboxylic acid: Lacks the methyl group, which may alter its chemical properties and reactivity.
Uniqueness
4-Fluoro-3-methyl-1-benzothiophene-2-carboxylic acid is unique due to the presence of both the fluorine atom and the carboxylic acid group. The fluorine atom can enhance the compound’s stability and binding affinity, while the carboxylic acid group provides additional reactivity and interaction sites. This combination of functional groups makes the compound versatile for various applications in medicinal chemistry, materials science, and other fields.
Properties
IUPAC Name |
4-fluoro-3-methyl-1-benzothiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FO2S/c1-5-8-6(11)3-2-4-7(8)14-9(5)10(12)13/h2-4H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLKHVQZFOWEYQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=CC=CC(=C12)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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